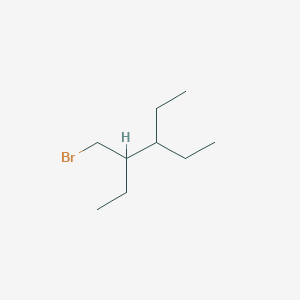

3-(Bromomethyl)-4-ethylhexane

Description

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

207.15 g/mol |

IUPAC Name |

3-(bromomethyl)-4-ethylhexane |

InChI |

InChI=1S/C9H19Br/c1-4-8(5-2)9(6-3)7-10/h8-9H,4-7H2,1-3H3 |

InChI Key |

VOENOJUVTJFOPX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(CC)CBr |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 4-Ethylhexane or a suitable methyl-substituted hexane derivative.

- Bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

- Radical initiators such as benzoyl peroxide or ultraviolet light source.

- Solvents such as ethyl acetate, chloroform, or carbon tetrachloride.

- Inert atmosphere (nitrogen or argon) to prevent side reactions.

Reaction Conditions

- The alkyl precursor is dissolved in an appropriate solvent.

- Bromine or NBS is added slowly to the reaction mixture.

- Radical initiator is introduced, and the reaction vessel is exposed to heat (typically 70-90°C) or light to initiate radical formation.

- The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to assess conversion.

Workup and Purification

- Upon completion, the reaction mixture is cooled.

- The organic layer is washed with water to remove residual bromine or acidic by-products.

- The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate.

- Purification is typically performed by silica gel column chromatography using hexane or hexane/ethyl acetate mixtures as eluents.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Ethylhexane + NBS + benzoyl peroxide, heat, inert atmosphere | Radical bromination at methyl group |

| 2 | Workup: aqueous wash, drying | Removal of impurities |

| 3 | Silica gel chromatography | Isolation of pure 3-(bromomethyl)-4-ethylhexane |

Nuclear Magnetic Resonance (NMR) : Proton NMR (1H-NMR) confirms the presence of bromomethyl protons typically appearing as a singlet around 3.3-3.5 ppm. The ethyl and hexane backbone protons appear in the expected aliphatic region (0.8-2.0 ppm).

Mass Spectrometry (MS) : Molecular ion peak at m/z 207 corresponding to C9H19Br.

Infrared Spectroscopy (IR) : Characteristic C-Br stretching vibrations observed near 500-600 cm^-1.

Chromatographic Purity : Gas chromatography or HPLC confirms the purity and absence of polybrominated by-products.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS) or Br2 | NBS preferred for selectivity |

| Radical initiator | Benzoyl peroxide or UV light | Initiates radical formation |

| Solvent | Ethyl acetate, chloroform, or CCl4 | Non-polar solvents favored |

| Temperature | 70-90°C | Controlled to avoid overbromination |

| Reaction time | 1-4 hours | Monitored by TLC or GC |

| Purification | Silica gel chromatography | Hexane/ethyl acetate eluent |

Radical bromination of alkyl chains using NBS is a well-established method for selective bromomethylation of methyl groups adjacent to branched centers, as demonstrated in various alkane derivatives.

The use of radical initiators and controlled temperature is critical to prevent multiple brominations or side reactions.

Bromomethylation via paraformaldehyde and hydrobromic acid is more typical for aromatic substrates but can be adapted for aliphatic systems with suitable protection strategies.

Analytical data from NMR, MS, and IR spectroscopy provide conclusive evidence for the formation of this compound.

The preparation of this compound is efficiently achieved via radical bromination of appropriate alkyl precursors using N-bromosuccinimide and radical initiators under controlled conditions. The method provides a selective and high-yield route to this valuable intermediate, with purification and characterization protocols well-established in the literature. This compound's bromomethyl group enables further synthetic transformations, making it a versatile building block in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-ethylhexane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Nucleophilic Substitution: Alcohols, nitriles, amines.

Elimination: Alkenes.

Oxidation: Alcohols, carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)-4-ethylhexane is utilized in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Pharmaceutical Research: Potential intermediate in the synthesis of bioactive compounds.

Material Science: Used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-ethylhexane in chemical reactions involves the formation of a carbon-bromine bond, which can be readily broken to form a carbon-centered radical or carbocation. These reactive intermediates can then participate in various chemical transformations, such as nucleophilic substitution or elimination reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 3-(Bromomethyl)-4-ethylhexane and analogous brominated compounds:

| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₉Br | 207.15 | 1499689-03-0 | Linear alkane, bromomethyl, ethyl |

| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | 2550-36-9 | Cyclohexane ring, bromomethyl |

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 215.05 | 51359-78-5 | Aromatic ring, bromomethyl, aldehyde |

| (3S,4R)-3-bromo-2,4-dimethylhexane | C₈H₁₇Br | 193.12 | - | Branched alkane, stereospecific |

| 1-Bromo-4-methyl-3-hexene | C₇H₁₁Br | 183.07 | 19198-88-0 | Alkene, bromo, methyl |

Reactivity and Functional Group Analysis

- (Bromomethyl)cyclohexane : The cyclohexane ring imposes significant steric constraints, reducing accessibility to the bromomethyl group and slowing reaction kinetics compared to linear analogs .

- 4-(Bromomethyl)benzaldehyde : The electron-withdrawing aldehyde group polarizes the C-Br bond, enhancing electrophilicity at the bromomethyl site. This compound may undergo simultaneous substitution at Br and oxidation at the aldehyde .

- (3S,4R)-3-bromo-2,4-dimethylhexane : Stereochemistry at positions 3 and 4 influences reaction pathways, particularly in enantioselective syntheses. The branched structure may lower boiling points compared to linear isomers .

- 1-Bromo-4-methyl-3-hexene : The double bond enables addition reactions (e.g., hydrobromination), distinguishing it from saturated analogs. The allylic bromine may also participate in elimination reactions .

Biological Activity

3-(Bromomethyl)-4-ethylhexane is a brominated organic compound with the molecular formula CHBr and a molecular weight of 207.15 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

- Molecular Formula : CHBr

- CAS Number : 1499689-03-0

- Molecular Weight : 207.15 g/mol

- Structure : The compound features a bromomethyl group attached to a branched ethylhexane backbone, which may influence its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly regarding its potential as an alkylating agent. Alkylating agents are known for their ability to modify DNA and proteins, which can lead to therapeutic effects or toxicity.

Alkylating agents like this compound typically exert their effects by:

- DNA Interaction : Forming covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of replication.

- Protein Modification : Altering the structure and function of proteins, potentially leading to apoptosis in cancer cells.

Study 1: Comparative Activity of Alkylating Agents

A study published in the Journal of Medicinal Chemistry examined the comparative chemical and biological activities of various alkylating agents, including compounds similar to this compound. The findings indicated that brominated compounds often exhibit enhanced reactivity due to the presence of the bromine atom, which can facilitate nucleophilic attack on cellular macromolecules .

Study 2: Toxicological Assessment

Research conducted on related alkylating agents highlighted the toxicological profiles associated with their use. In animal models, compounds with similar structures demonstrated significant cytotoxicity, particularly against tumor cells, suggesting that this compound may possess similar properties .

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| CAS Number | 1499689-03-0 |

| Molecular Weight | 207.15 g/mol |

| Potential Biological Activity | Alkylation of DNA and proteins |

| Toxicity Profile | Cytotoxicity in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.